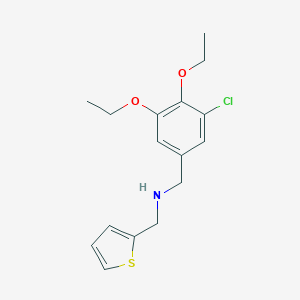
1-(4-Fluorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzoyl)piperidine-4-carboxamide (also known as 4-Fluoropiperidinylcarboxamide or 4-FPPCA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has a fluorobenzoyl group attached to the nitrogen atom of the piperidine ring. The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide and its scientific research applications will be discussed in
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. This compound has been shown to increase dopamine release in the striatum, which is a region of the brain involved in motor control and reward processing.
Biochemical and Physiological Effects
1-(4-Fluorobenzoyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce stereotypic behaviors. It has also been shown to increase dopamine release in the striatum and increase levels of extracellular dopamine in the nucleus accumbens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Fluorobenzoyl)piperidine-4-carboxamide in lab experiments is its ability to modulate the dopamine system in the brain. This makes it a useful tool for investigating the role of dopamine in various neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorobenzoyl)piperidine-4-carboxamide. One area of research is the investigation of its potential as a treatment for various neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the elucidation of its mechanism of action and the development of more potent and selective compounds that can modulate the dopamine system in a more specific manner.
In conclusion, 1-(4-Fluorobenzoyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to modulate the dopamine system in the brain and has been investigated for its effects on various neurological disorders. Further research is needed to fully understand its mechanism of action and its potential as a treatment for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide involves the reaction of 4-Fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide as a white crystalline solid. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzoyl)piperidine-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been investigated for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Propiedades
Fórmula molecular |
C13H15FN2O2 |
|---|---|
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
1-(4-fluorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15FN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) |
Clave InChI |
UXWSCSVOTXEZIO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)


![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)